molecular formula C19H24N2O4 B2894568 (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene CAS No. 141474-54-6; 1417343-80-6

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene

Cat. No.: B2894568
CAS No.: 141474-54-6; 1417343-80-6
M. Wt: 344.411
InChI Key: DXUZZRDHJMOLTN-MRYVXRNOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene: is a selective antagonist for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. It has low affinity for the 5-hydroxytryptamine 1A receptors . This compound is primarily used in research settings to study its effects on the central nervous system, particularly in relation to depression and other neurological conditions .

Preparation Methods

The synthesis of (E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene involves several steps, including the formation of the core structure and subsequent functionalization. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound can be synthesized through a series of organic reactions involving the formation of the indolo[1,7-bc][2,6]-naphthyridine core

Chemical Reactions Analysis

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene undergoes various chemical reactions, including:

Scientific Research Applications

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene has several scientific research applications:

Comparison with Similar Compounds

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene is unique in its selectivity for the 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors. Similar compounds include:

    Ketanserin: A selective 5-hydroxytryptamine 2A receptor antagonist.

    Ritanserin: A selective 5-hydroxytryptamine 2A/2C receptor antagonist.

    SB 204741: A selective 5-hydroxytryptamine 2B receptor antagonist . Compared to these compounds, this compound has a unique profile of receptor selectivity, making it a valuable tool for studying the specific roles of 5-hydroxytryptamine 2B and 5-hydroxytryptamine 2C receptors.

Properties

IUPAC Name

(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2.C4H4O4/c1-16-7-5-12-9-17-8-6-11-3-2-4-13(15(11)17)14(12)10-16;5-3(6)1-2-4(7)8/h2-4,12,14H,5-10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUZZRDHJMOLTN-MRYVXRNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CN3CCC4=C3C(=CC=C4)C2C1.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H]2CN3CCC4=C3C(=CC=C4)[C@@H]2C1.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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